1-Cyclopentyl-butylamine
Overview
Description
1-Cyclopentyl-butylamine is an organic compound with the molecular formula C9H19N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its cyclopentyl group attached to a butylamine chain, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-Cyclopentyl-butylamine can be achieved through various methods. One common approach involves the reaction of cyclopentyl bromide with butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-butylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-butylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-butylamine involves its interaction with various molecular targets. As an amine, it can form hydrogen bonds and participate in nucleophilic attacks. These interactions can influence biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications.
Comparison with Similar Compounds
1-Cyclopentyl-butylamine can be compared to other cycloalkylamines such as cyclopentylamine and cyclohexylamine. While all these compounds share a cycloalkyl group, this compound is unique due to its longer butyl chain, which can influence its reactivity and applications. Similar compounds include:
Cyclopentylamine: A simpler structure with only a cyclopentyl group attached to an amine.
Cyclohexylamine: Contains a cyclohexyl group, offering different steric and electronic properties.
Properties
IUPAC Name |
1-cyclopentylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-2-5-9(10)8-6-3-4-7-8/h8-9H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFGMKPLENXJCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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